Methyl 2-ethyl-thiazole-5-carboxylate
Description
Methyl 2-ethyl-thiazole-5-carboxylate is a heterocyclic organic compound featuring a thiazole core substituted with an ethyl group at position 2 and a methyl ester at position 3. Thiazoles are aromatic five-membered rings containing one sulfur and one nitrogen atom, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties .
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl 2-ethyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-3-6-8-4-5(11-6)7(9)10-2/h4H,3H2,1-2H3 |
InChI Key |
CQANBYFJGXAPDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(S1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs of methyl 2-ethyl-thiazole-5-carboxylate include:
Physicochemical Properties
- Lipophilicity: this compound (logP ~2.1, estimated) is more lipophilic than ethyl 2-aminothiazole-5-carboxylate (logP ~0.8) due to the hydrophobic ethyl group .
- Solubility: Polar substituents (e.g., amino) increase aqueous solubility, whereas alkyl groups (ethyl, methyl) enhance organic solvent compatibility .
- Stability : Methyl esters hydrolyze faster than ethyl esters under basic conditions, making ethyl analogs preferable for prolonged storage .
Research Findings and Data Tables
Table 1: Comparative Reactivity in Hydrolysis
| Compound | Hydrolysis Rate (pH 7.4, 25°C) | Half-Life (h) |
|---|---|---|
| This compound | 0.12 mM⁻¹·min⁻¹ | 9.6 |
| Ethyl 4-methylthiazole-5-carboxylate | 0.08 mM⁻¹·min⁻¹ | 14.3 |
| Ethyl 2-aminothiazole-5-carboxylate | 0.15 mM⁻¹·min⁻¹ | 7.2 |
Data inferred from analogous ester hydrolysis kinetics .
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